molecular formula C11H2F20O2 B167457 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid CAS No. 1765-48-6

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid

Cat. No. B167457
CAS RN: 1765-48-6
M. Wt: 546.1 g/mol
InChI Key: MMYNPHSPRPZSSN-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid (IFUDA) is a fluorinated fatty acid that is a derivative of the naturally occurring fatty acid, palmitic acid. IFUDA has been used in a variety of scientific research applications, including as a model substrate in enzyme studies and as an inhibitor of protein kinases. The unique properties of IFUDA, such as its high solubility in both organic and aqueous solvents, make it an ideal choice for a variety of research applications.

Scientific Research Applications

Environmental Persistence and Toxicity

Perfluoroalkyl acids, including derivatives similar to icosafluoroundecanoic acid, have been extensively studied for their environmental persistence and potential developmental toxicity. These compounds are widely utilized in industrial and consumer products, leading to their ubiquitous presence in the environment and living organisms. Recent studies emphasize the need for understanding the hazards these compounds pose, particularly concerning their developmental and reproductive toxicity in rodents, which may have implications for human health (Lau et al., 2004).

Industrial and Consumer Product Applications

The review by Alhamad et al. (2020) discusses the role of organic acids in acidizing operations for carbonate and sandstone formations, highlighting the utility of weaker, less corrosive chemicals like icosafluoroundecanoic acid derivatives in enhancing oil and gas extraction efficiency. These applications demonstrate the compound's importance in improving industrial processes while mitigating the adverse effects associated with more aggressive chemicals (Alhamad et al., 2020).

Microbial Degradation and Environmental Fate

The environmental biodegradability and fate of polyfluoroalkyl chemicals, including those related to icosafluoroundecanoic acid, are crucial for assessing their long-term impact. Liu and Avendaño (2013) provide an overview of microbial degradation pathways, highlighting the transformation of these compounds into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), substances of regulatory concern due to their persistence and toxic profiles. This research underscores the importance of understanding degradation mechanisms to evaluate environmental risks accurately and develop effective mitigation strategies (Liu & Avendaño, 2013).

Bioaccumulation and Environmental Risk

The bioaccumulation potential of perfluorinated acids, closely related to icosafluoroundecanoic acid derivatives, is a critical aspect of environmental risk assessment. Conder et al. (2008) critically review the bioaccumulation and biomagnification of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), providing insights into their environmental behavior and potential risks. This research highlights the complex interactions between chemical structure, environmental distribution, and bioaccumulation, informing regulatory and conservation efforts (Conder et al., 2008).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H2F20O2/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33/h1H,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYNPHSPRPZSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC9F18COOH, C11H2F20O2
Record name Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-
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DSSTOX Substance ID

DTXSID5061954
Record name 11-H-Perfluoroundecanoic acid
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Molecular Weight

546.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name 11-Eicosafluoroundecanoic acid
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Product Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid

CAS RN

1765-48-6
Record name ω-Hydroperfluoroundecanoic acid
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Record name 11-Eicosafluoroundecanoic acid
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Record name Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-
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Record name 11-H-Perfluoroundecanoic acid
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid
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